3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid
3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid
Brand Name:
Vulcanchem
CAS No.:
1713-07-1
VCID:
VC20874389
InChI:
InChI=1S/C9H7I3N2O3/c1-2(15)14-8-5(11)3(9(16)17)4(10)7(13)6(8)12/h13H2,1H3,(H,14,15)(H,16,17)
SMILES:
CC(=O)NC1=C(C(=C(C(=C1I)N)I)C(=O)O)I
Molecular Formula:
C9H7I3N2O3
Molecular Weight:
571.88 g/mol
3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid
CAS No.: 1713-07-1
Cat. No.: VC20874389
Molecular Formula: C9H7I3N2O3
Molecular Weight: 571.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1713-07-1 |
|---|---|
| Molecular Formula | C9H7I3N2O3 |
| Molecular Weight | 571.88 g/mol |
| IUPAC Name | 3-acetamido-5-amino-2,4,6-triiodobenzoic acid |
| Standard InChI | InChI=1S/C9H7I3N2O3/c1-2(15)14-8-5(11)3(9(16)17)4(10)7(13)6(8)12/h13H2,1H3,(H,14,15)(H,16,17) |
| Standard InChI Key | XCNHOBHCZBIGJP-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C(=C(C(=C1I)N)I)C(=O)O)I |
| Canonical SMILES | CC(=O)NC1=C(C(=C(C(=C1I)N)I)C(=O)O)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator